Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine
Overview
Description
“Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine” is an organic compound with the molecular formula C11H17NOS and a molecular weight of 211.32 g/mol . It is also known by other names such as “methyl 4-thiophen-2-yl oxan-4-yl methyl amine” and “n-methyl-4-thien-2-yltetrahydro-2h-pyran-4-yl methylamine” among others .
Molecular Structure Analysis
The InChI Key of “Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine” is DBLNZQVTWSJQDY-UHFFFAOYSA-N . The SMILES representation is CNCC1(CCOCC1)C1=CC=CS1 .Scientific Research Applications
Organic Semiconductors
Thiophene derivatives play a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Nonsteroidal Anti-Inflammatory Drug
Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Dental Anesthetic
Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Synthesis of Thiophene Derivatives
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
High-Contrast Electrochromic Devices
Tris(4-(thiophen-2-yl)phenyl)amine- and dithienylpyrrole-based copolymers were electropolymerized on ITO electrode by applying constant potentials of 1.0, 1.1, and 1.2 V . Spectroelectrochemical investigations revealed that these films displayed more color changes than other films . These copolymers have been applied in high-contrast electrochromic devices .
Light-Emitting Diodes
Functional conjugated polymers, including thiophene derivatives, have been used in light-emitting diodes .
Catalysts
Thiophene derivatives have been used as catalysts in various chemical reactions .
Sensors
Thiophene derivatives have been used in the development of various sensors .
Displays
Thiophene derivatives have been used in the development of various display technologies .
Energy-Saving Windows
Thiophene derivatives have been used in the development of energy-saving windows .
properties
IUPAC Name |
N-methyl-1-(4-thiophen-2-yloxan-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-12-9-11(4-6-13-7-5-11)10-3-2-8-14-10/h2-3,8,12H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLNZQVTWSJQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOCC1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640376 | |
Record name | N-Methyl-1-[4-(thiophen-2-yl)oxan-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine | |
CAS RN |
916790-87-9 | |
Record name | N-Methyl-1-[4-(thiophen-2-yl)oxan-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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